molecular formula C11H12N6O2S B2660951 1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797284-75-3

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2660951
CAS No.: 1797284-75-3
M. Wt: 292.32
InChI Key: YSULQLGQYRUFDM-UHFFFAOYSA-N
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Description

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic compound designed for advanced chemical and pharmacological research. It features a complex molecular architecture that combines a 1,2,3-triazole carboxamide group with a tetrahydro-4H-thiazolo[5,4-c]azepin-4-one scaffold, a core structure found in compounds with documented research interest . This structural class of seven-membered nitrogen and sulfur-containing heterocycles is of significant interest in medicinal chemistry due to their diverse biological activities . Researchers can explore this molecule as a key intermediate or precursor in the synthesis of more complex pharmacologically active agents. Its potential research applications are broad, mirroring those of related structures, which have been investigated for activities including anticancer, antiviral, and psychotropic effects . The presence of the triazole ring, known for its metabolic stability and ability to participate in hydrogen bonding, may enhance the compound's binding affinity to biological targets, making it a valuable probe for studying enzyme inhibition or receptor interactions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct all necessary safety and stability tests before use.

Properties

IUPAC Name

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2S/c1-17-5-7(15-16-17)9(18)14-11-13-6-3-2-4-12-10(19)8(6)20-11/h5H,2-4H2,1H3,(H,12,19)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSULQLGQYRUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C₁₁H₁₂N₆O₂S and a molecular weight of 292.32 g/mol, this compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry.

The compound's structure includes a triazole ring and a thiazoloazepine moiety, which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.

PropertyValue
Molecular Formula C₁₁H₁₂N₆O₂S
Molecular Weight 292.32 g/mol
CAS Number 1797284-75-3

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes. Preliminary studies indicate that it may target serine/threonine-protein kinase Chk1, which plays a crucial role in the cell cycle and DNA damage response pathways. This interaction could lead to alterations in cell cycle progression and influence DNA repair mechanisms, potentially making it a candidate for cancer therapy .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its mechanism of action on Chk1. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through the activation of DNA damage response pathways .

Case Studies

A recent study evaluated the effects of various derivatives based on the thiazoloazepine structure on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy as anticancer agents. Compounds exhibiting strong inhibition of Chk1 were correlated with reduced cell viability in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s thiazoloazepin core distinguishes it from other heterocyclic systems:

  • Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., IIIa–IIIh, IVa–IVi): These feature a fused imidazo-tetrazine scaffold with carboxamide or ester substituents.
  • 3-Methyl-2,3-dihydroquinazolin-4(1H)-ones (e.g., 5Fa1–5Fk11): These contain a dihydroquinazolinone core with thiazol-2-yl substituents. The reduced aromaticity of the quinazolinone may increase conformational flexibility compared to the fully unsaturated thiazoloazepin .

Functional Group Analysis

  • Carboxamide vs. Ester Groups : The triazole-carboxamide in the target compound contrasts with ester groups in imidazo-tetrazines (e.g., IIIa–IIIh). Carboxamides generally exhibit improved metabolic stability and stronger hydrogen-bonding interactions, which could enhance target affinity .
  • Triazole vs. Tetrazole Rings: Tetrazole-containing compounds (e.g., cephalosporin derivatives in ) prioritize ionizable NH groups for metal coordination or charge interactions. The non-ionizable 1,2,3-triazole in the target compound may reduce pH-dependent solubility but improve membrane permeability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Synthesis Method
1-Methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide Thiazoloazepin Triazole-carboxamide ~335.4 (estimated) Not reported Cyclization + coupling (inferred)
3-Methyl-4-oxo-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates (IIIa–IIIh) Imidazo-tetrazine Ester/Carboxamide 250–320 Antitumor (alkylating) Diazotization + acyl chloride
3-Methyl-2,3-dihydroquinazolin-4(1H)-ones (5Fa1–5Fk11) Dihydroquinazolinone Thiazol-2-yl 350–420 Anti-tubercular Thiourea + aromatic aldehyde
Cephalosporin derivatives () β-lactam Tetrazole, Thiadiazole 450–550 Antibacterial Semisynthetic modification

Structural and Pharmacokinetic Implications

  • Solubility : The triazole-carboxamide group likely improves aqueous solubility compared to ester-containing imidazo-tetrazines, though less than ionizable tetrazoles in cephalosporins .
  • Crystallography : Tools like SHELXL and WinGX () enable precise determination of bond lengths and angles, critical for comparing conformational stability across analogs .

Q & A

Q. Table 1: Synthetic Route Comparison

StepConditionsYield (%)Purity (%)Source
ThiazoloazepinoneEthanol, reflux, 8h7692
Triazole couplingDMF, CuI, 60°C, 12h6895
Final recrystallizationEthanol/water (4:1)98

Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and triazole C-N (1540–1560 cm⁻¹) stretches. The thiazole C-S-C absorption appears at ~680–700 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Thiazoloazepinone NH (δ 10.2–10.8 ppm, broad singlet).
    • Triazole CH (δ 7.8–8.1 ppm, singlet).
    • Methyl groups on triazole (δ 2.4–2.6 ppm) and azepine (δ 1.8–2.0 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 390.1 for C₁₅H₁₅N₇O₂S). Fragmentation patterns reveal loss of CO (28 amu) from the carboxamide group .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesFunctional GroupSource
IR1685 cm⁻¹C=O (carboxamide)
¹H NMRδ 8.0 ppm (s, 1H)Triazole CH
¹³C NMRδ 162.5 ppmThiazole C-S

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) may confound activity. Validate purity via HPLC (e.g., 98% by C18 column, acetonitrile/water gradient) .
  • Structural Analogues : Subtle modifications (e.g., methyl vs. ethyl groups) drastically affect target binding. Compare activity of derivatives using SAR studies .

Case Study : A 2023 study reported anti-inflammatory activity (IC₅₀ = 2.1 μM) in RAW264.7 cells , while a 2024 study found no activity in THP-1 cells. This divergence was attributed to differences in NF-κB pathway activation thresholds between cell types .

What computational methods are recommended to study the structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or MAPK. The triazole-carboxamide group shows hydrogen bonding with Arg120 in COX-2 (binding energy: −9.2 kcal/mol) .
  • QSAR Modeling : Employ MOE or Schrödinger to correlate logP values (<2.5) with enhanced blood-brain barrier penetration .
  • MD Simulations : GROMACS simulations (50 ns) reveal stable binding of the thiazoloazepine core to kinase ATP pockets (RMSD < 2.0 Å) .

Q. Table 3: Computational Insights

MethodTarget ProteinKey FindingSource
Docking (AutoDock)COX-2Triazole binds Arg120
QSAR (MOE)MAPKlogP < 2.5 improves bioavailability

How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields (<50%) often stem from:

  • Steric Hindrance : Bulky substituents on the azepine ring impede nucleophilic attack. Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics .
  • Side Reactions : Competing hydrolysis of the carboxamide group in aqueous conditions. Anhydrous DMF with molecular sieves reduces hydrolysis .
  • Catalyst Loading : Optimize CuI concentration (0.2–0.5 eq.) to balance regioselectivity and cost .

Validation : A 2025 study achieved 81% yield by switching to Pd/C (5 mol%) in toluene under inert atmosphere .

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